molecular formula C11H8F4O3 B138295 Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate CAS No. 94695-50-8

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Cat. No.: B138295
CAS No.: 94695-50-8
M. Wt: 264.17 g/mol
InChI Key: KWDVJYLIAJHEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate (CAS: 94695-50-8) is a fluorinated β-keto ester with the molecular formula C₁₁H₈F₄O₃ and a molecular weight of 264.17 g/mol . It is characterized by a tetrafluorophenyl group attached to a β-keto propanoate backbone. This compound is a critical intermediate in pharmaceutical synthesis, notably for producing levofloxacin derivatives and related fluoroquinolone antibiotics . Its aliases include "ethyl 2,3,4,5-tetrafluorobenzoyl acetate" and "3-oxo-3-(2,3,4,5-tetrafluorophenyl)-propionic acid ethyl ester" .

The compound is commercially available in high purity (≥97%) and is typically stored at room temperature in sealed containers to prevent moisture absorption . Its structural features, including electron-withdrawing fluorine atoms, influence its reactivity in nucleophilic substitutions and catalytic reductions, making it valuable in asymmetric synthesis .

Preparation Methods

Claisen Condensation: A Fundamental Approach

The Claisen condensation is a cornerstone method for synthesizing β-ketoesters, including ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. This reaction involves the base-catalyzed coupling of two ester molecules, one acting as a nucleophile and the other as an electrophile.

Reaction Mechanism and Conditions

The reaction begins with the deprotonation of an α-hydrogen from the starting ester (e.g., ethyl acetate) by a strong base such as sodium ethoxide (NaOEt), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of a second ester molecule—in this case, a fluorinated aromatic ester—forming a tetrahedral alkoxide intermediate. Subsequent elimination of an alkoxide group yields the β-ketoester product .

Critical Parameters :

  • Base : Alkoxide bases (e.g., NaOEt, NaOMe) are preferred due to their ability to generate enolates efficiently.

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) ensures optimal solubility and minimizes side reactions.

  • Temperature : Reflux conditions (70–80°C) accelerate enolate formation and coupling.

Optimization Strategies

A study of analogous β-ketoester syntheses demonstrated that yields exceeding 85% are achievable under optimized Claisen conditions . Key considerations include:

  • Stoichiometry : A 2:1 molar ratio of fluorinated aromatic ester to ethyl acetate minimizes diketone byproducts.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%).

Table 1: Claisen Condensation Parameters for β-Ketoester Synthesis

ParameterTypical ValueImpact on Yield
BaseSodium ethoxideEssential for enolate generation
SolventAnhydrous ethanolPrevents hydrolysis
Reaction Temperature78°C (reflux)Accelerates kinetics
Reaction Time6–8 hoursMaximizes conversion
Yield82–89%Dependent on purification

Esterification of 3-Oxo-3-(2,3,4,5-Tetrafluorophenyl)Propanoic Acid

An alternative route involves the direct esterification of 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoic acid with ethanol. This method is particularly useful when the carboxylic acid precursor is readily available.

Acid-Catalyzed Esterification

The reaction employs a Brønsted acid catalyst (e.g., concentrated sulfuric acid) to protonate the carboxylic acid, enhancing its electrophilicity. Ethanol then performs a nucleophilic attack, leading to the formation of the ester bond.

Key Considerations :

  • Catalyst Loading : 5–10 mol% H₂SO₄ balances reaction rate and side-product formation.

  • Dean-Stark Trap : Removes water to shift equilibrium toward ester formation, achieving >90% conversion.

Limitations and Mitigations

  • Fluorine Stability : The electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, necessitating prolonged reaction times (12–24 hours).

  • Side Reactions : Over-esterification or acid degradation is mitigated by controlling temperature (60–70°C) and avoiding excess catalyst.

Industrial-Scale Synthesis and Process Intensification

Industrial production of this compound prioritizes cost efficiency, safety, and scalability.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. For example, a microreactor operating at 100°C with a residence time of 10 minutes achieves 94% yield .

Catalyst Recycling

Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse across multiple batches, lowering production costs. A pilot study reported consistent yields (>88%) over five cycles without significant catalyst degradation.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (round-bottom)Continuous flow
CatalystHomogeneous (H₂SO₄)Heterogeneous (Amberlyst)
Temperature70°C100°C
Annual Output10–100 g1–5 metric tons

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate serves as a versatile building block in the synthesis of various biologically active compounds. Its applications include:

  • Drug Discovery : Researchers utilize this compound to explore its biological activities and identify novel drug candidates. The presence of fluorine atoms can enhance the pharmacokinetic properties of synthesized drugs, making them more effective against specific targets .
  • Synthesis of Antifungal Agents : The compound is integral in developing antifungal medications due to its ability to modify the structure of existing antifungal agents to improve efficacy and reduce side effects.
  • Anti-inflammatory Drugs : this compound is also investigated for its potential in synthesizing anti-inflammatory drugs. Its unique structure allows for targeted modifications that can lead to enhanced therapeutic profiles.

Recent studies have focused on assessing the biological activities of this compound:

  • Antifungal Activity : Preliminary assays indicate that derivatives of this compound exhibit promising antifungal properties against various fungal strains. These findings suggest potential therapeutic applications in treating fungal infections.
  • Anti-inflammatory Effects : In vitro studies have shown that compounds derived from this compound can inhibit inflammatory pathways, indicating their potential use in developing anti-inflammatory therapies .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryDrug discoveryBuilding block for antifungal and anti-inflammatory drugs
Synthesis MethodsDirect and multi-step synthesisAllows for structural modifications
Biological ActivityAntifungal and anti-inflammatory studiesPromising results in preliminary assays
SafetyIrritantRequires proper handling precautions

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate involves its interaction with molecular targets through its keto and ester functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The fluorinated aromatic ring enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate with structurally analogous β-keto esters:

Compound Name CAS Number Substituents Fluorine Count Molecular Weight Key Applications
Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) Not provided 2-Thienyl 0 ~214.23 Chiral intermediate for duloxetine
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 4-(CF₃)phenyl 3 (CF₃) 276.21 Agrochemical intermediates
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate 112822-88-5 2,4,5-F; 3-CH₃ 3 264.19 Research reagents
Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate Not provided 3,4-(OCH₃)phenyl 0 ~252.26 Crystallography studies
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate 2735202 4-Pyridyl 0 193.20 Coordination chemistry

Key Observations :

  • Fluorination Impact: The tetrafluorophenyl derivative exhibits enhanced electrophilicity compared to non-fluorinated analogs (e.g., pyridyl or thienyl derivatives), facilitating nucleophilic attacks in coupling reactions .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., 106263-53-0) increase steric bulk and lipophilicity, whereas methoxy groups (OCH₃) enhance solubility but reduce stability under acidic conditions .

Physicochemical Properties

  • Reactivity : The tetrafluorophenyl derivative undergoes stereoselective bioreduction with enzymes like ChKRED12 (>99% enantiomeric excess), similar to its thienyl analog (KEES) . However, CF₃-substituted analogs show lower catalytic efficiency due to steric hindrance .
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 11.42 (s, 1H, NH), 4.04 (q, 2H, OCH₂), 1.10 (t, 3H, CH₃) for the tosylhydrazineylidene derivative .
    • LCMS : m/z 393 [M+H]⁺ for trifluoromethylpyridinyl analogs .

Yield Variations :

  • Thienyl derivatives (KEES) achieve 76% yield in intermediate steps .
  • Tetrafluorophenyl analogs are synthesized in 91% yield under optimized conditions .

Regulatory and Commercial Status

  • REACH Compliance : The tetrafluorophenyl compound falls under REACH tonnage regulations (CAS: 94695-50-8) .
  • Pricing : Sold at $45/5g (97% purity), it is costlier than pyridyl derivatives ($193.20/g) .

Biological Activity

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrafluorophenyl group and a propanoate backbone, allows it to serve as a versatile building block for the synthesis of various therapeutic agents. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₁H₈F₄O₃
  • Molecular Weight : 264.17 g/mol
  • CAS Number : 94695-50-8

The presence of a reactive carbonyl group (C=O) and fluorine substitutions enhances its reactivity and interaction with biological targets, making it a candidate for drug development .

Pharmacological Applications

This compound has been investigated for various biological activities:

  • Antifungal Activity : The compound has shown promise in the development of antifungal agents due to its ability to inhibit fungal growth through specific biochemical pathways.
  • Anti-inflammatory Properties : Research indicates that it may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Drug Discovery : Its unique structure allows researchers to explore modifications that could lead to novel drug candidates targeting various diseases .

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of this compound:

  • Study on Antifungal Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The study highlighted the importance of the tetrafluorophenyl group in enhancing bioactivity.
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory potential of this compound. It was found to inhibit key inflammatory mediators in vitro, suggesting its utility in the management of conditions such as arthritis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2,4,5-trifluorobenzoylacetate98349-24-70.95Contains fewer fluorine atoms
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate769195-26-80.86Different alkyl chain
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate33166-77-70.84Different substitution pattern
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate1999-00-40.83Variation in fluorine position
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate1479-24-90.82Fewer fluorine substitutions

This table illustrates how this compound stands out due to its unique arrangement of fluorine atoms and its specific propanoate structure .

Safety and Toxicology

This compound has been classified with certain safety concerns:

  • Irritant Properties : It is classified as an irritant to skin and eyes (Category 2), necessitating careful handling in laboratory settings .
  • Occupational Exposure Limits : The compound has an occupational exposure banding indicating a need for protective measures during handling due to potential respiratory tract irritation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate, and how can reaction yields be optimized?

The compound is typically synthesized via Claisen condensation between ethyl esters and fluorinated aromatic ketones. For example, a related synthesis of ethyl 3-oxo-3-(4-pyridyl)propanoate achieved an 86% yield using ethyl isonicotinate and ethyl acetate under basic conditions . Optimization strategies include:

  • Controlling reaction pH (e.g., using NaOEt as a base).
  • Temperature modulation (reflux in anhydrous solvents like THF).
  • Purification via column chromatography or recrystallization. Side products, such as diketone byproducts, can be minimized by stoichiometric control of reactants .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the keto-ester moiety and tetrafluorophenyl group. For example, the carbonyl resonance typically appears at ~170–175 ppm in 13^13C NMR .
  • X-ray Crystallography : Programs like SHELX (e.g., SHELXL) are used for small-molecule refinement. Crystallographic data resolve bond lengths and angles, critical for verifying the β-ketoester structure and fluorinated aromatic geometry .

Q. What are the key physical properties (e.g., boiling point, vapor pressure) relevant to experimental design?

The compound has a boiling point of 286.7°C at 760 mmHg and a vapor pressure of 0.00259 mmHg at 25°C . These properties influence:

  • Solvent selection (high-boiling solvents like DMF or DMSO for reactions above 150°C).
  • Storage conditions (sealed containers to prevent moisture absorption and degradation).
  • Safety protocols (use of fume hoods due to low but non-negligible vapor pressure) .

Q. What handling and storage precautions are recommended for this compound?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N2_2) to prevent hydrolysis of the ester group.
  • Handling : Use chemical-resistant gloves (nitrile) and avoid skin contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can stereoselective biocatalysis be applied to synthesize chiral derivatives of this compound?

Short-chain dehydrogenases/reductases (e.g., ChKRED12) can catalyze enantioselective reductions of β-ketoesters. For a structurally similar compound (ethyl 3-oxo-3-(2-thienyl)propanoate), ChKRED12 achieved >99% enantiomeric excess (ee) for the (S)-enantiomer when coupled with glucose dehydrogenase for NADPH regeneration . Key parameters:

  • pH optimization (7.0–8.0 for enzyme stability).
  • Substrate loading (up to 100 g/L demonstrated).
  • Temperature (25–37°C for optimal activity).

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitutions?

Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example:

  • Analyze electrophilicity of the β-keto carbonyl group.
  • Compare fluorinated vs. non-fluorinated aryl groups in directing substituents. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates computational models .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism in solution vs. solid-state structures). Methodological approaches include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • Hirshfeld surface analysis of crystallographic data to assess intermolecular interactions.
  • Cross-validation using IR spectroscopy (C=O stretching frequencies) .

Q. What strategies enable the synthesis of fluorinated analogs with enhanced bioactivity?

  • Fluorine Scanning : Replace hydrogen with fluorine at specific positions (e.g., 2,3,4,5-tetrafluoro vs. 2,4,5-trifluoro) to modulate electronic effects.
  • Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., inhibition of acetylcholinesterase).
  • Metabolic Stability : Use 19^{19}F NMR to track degradation in biological matrices .

Q. Methodological Notes

  • Data Analysis : For crystallographic refinement, SHELXL’s constraints (e.g., rigid-body refinement) improve accuracy in disordered fluorine positions .
  • Biocatalytic Scale-Up : Fed-batch reactors with in situ product removal (ISPR) enhance yield in stereoselective reductions .
  • Safety : While not classified as acutely toxic, prolonged exposure requires monitoring via occupational exposure limits (OELs) for fluorinated compounds .

Properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDVJYLIAJHEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344983
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94695-50-8
Record name Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94695-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-(2,3,4,5-tetrafluorophenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094695508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3,4,5-tetrafluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium ethyl malonate (3.66 g, 21.5 mmol), MgCl2 (2.44 g, 25.7 mmol) and TEA (2.05 g, 20.3 mmol) were mixed in acetonitrile (70 ml) at 10-15° C. for 2.5 hr. 2,3,4,5-tetrafluorobenzoyl chloride (2.00 g, 10.3 mmol) in acetonitrile (10 ml) was added at 0° C. over 15 min followed by a second addition of TEA (0.23 g, 2.3 mmol). After allowing to warm to RT, the mixture was stirred for 16 hr. After removal of volatiles in vacculo Toluene (30 ml) was added and removed in vacuo. Following the addition of toluene (60 ml), HCl 1.5 M (40 ml) was added cautiously, ensuring the temperature did not exceed 25° C. The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml), dried over MgSO4 and reduced to a light orange oil in vacuo ([M+1]+265, 98%).
Name
Potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.23 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.3 g of p-toluenesulphonic acid is added to an emulsion of 284.8 g of crude diethyl 2,3,4,5-tetrafluorobenzoylmalonate in 300 ml of water. The emulsion is heated to boiling for 5 hours, stirring vigorously, then it is cooled and extracted several times with methylene chloride, and the combined methylene chloride solutions are washed once with saturated NaCl solution, dried with Na2SO4, and the solvent is removed by distillation in vacuo. Fractionation of the residue under fine vacuum provides 160.2 g of ethyl 2,3,4,5-tetrafluorobenzoylacetate of boiling point 100°-110° C./0.09-0.1 mbar. Melting point 47°-49° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
284.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 40.92 g (310 mmol) of malonic acid half ethyl ester in 700 ml of dry tetrahydrofuran at -35° C. was added a stream of n-butyllithium until one equivalent was delivered. The mixture was maintained at -15° to -30° during the addition, then warmed to -5° C. treated with 10 mg of bipyridyl. The remainder of the n-butyllithium was added at this temperature until the indicator turned pink. A total of 282 ml of 2.2N n-butyllithium was added. The mixture was recooled to -78° C. and a solution of 2,3,4,5-tetrafluorobenzoyl chloride in 100 ml of dry tetrahydrofuran was added keeping the temperature constant. The reaction mixture was stirred for 45 minutes after the acid chloride addition. It was warmed to -35° C. and poured into 155 ml of 2N hydrochloric acid. To this mixture was added one liter of water and 1.5 liters of dichloromethane. The aqueous phase was separated and extracted with an additional 1.5 liters of dichloromethane. The combined organic phases were washed with sodium bicarbonate and then 1N hydrochloric acid. The dichloromethane was dried (magnesium sulfate) and concentrated to a solid which was triturated with cold pentane to give 37.8 g of 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid, ethyl ester, mp 63°-65° C.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
282 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
155 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

Diethyl 2,3,4,5-tetrafluorobenzoylmalonate (2.9 g) and p-toluenesulfonic acid (15 mg) are added to water (5 ml), and the mixture is refluxed for 3 hours. After cooling, the reaction mixture is extracted with dichloromethane. The dichloromethane layer is washed with saturated aqueous sodium chloride solution and dried over magnesium sulfate. After distilling off the solvent under reduced pressure, the residue is purified by silica gel column chromatography (solvent, chloroform: n-hexane=1:1) to give ethyl α-(2,3,4,5-tetrafluorobenzoyl)acetate (0.8 g), m.p. 44.5°-45.5° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.